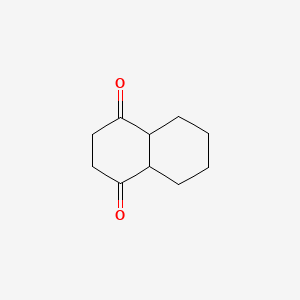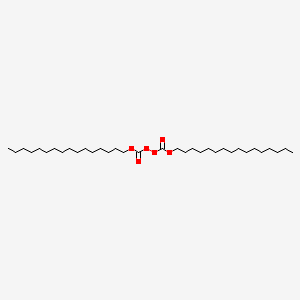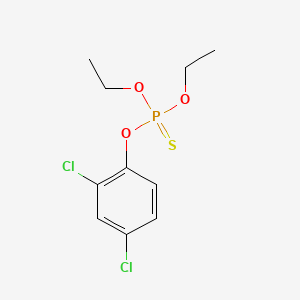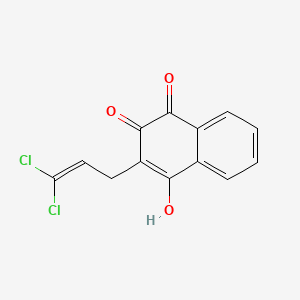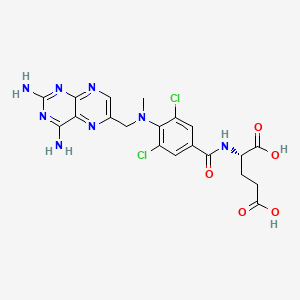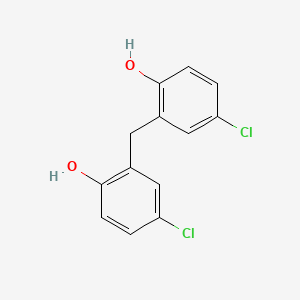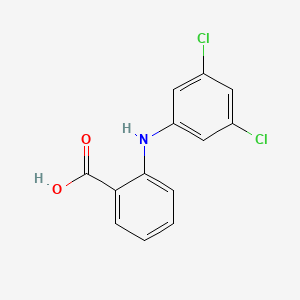
Diethylcarbamazine citrate
Overview
Description
Diethylcarbamazine citrate is a synthetic organic compound primarily used as an anthelmintic agent. It is effective in treating various filarial infections, including lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis . The compound is known for its ability to target microfilariae, the larval form of filarial worms, making it a crucial medication in regions where these infections are endemic .
Mechanism of Action
Target of Action
Diethylcarbamazine citrate primarily targets microfilariae , the larval form of filarial worms . These parasites are responsible for filarial diseases like Wuchereria bancrofti and Loa loa .
Mode of Action
It is thought to involve sensitizing the microfilariae tophagocytosis . This means that the drug makes the microfilariae more susceptible to being engulfed and destroyed by certain types of white blood cells in the immune system .
Biochemical Pathways
This compound is believed to interfere with the arachidonic acid metabolism of the parasite . It has been shown that in addition to its effects on the 5-lipoxygenase pathway, it targets the cyclooxygenase pathway and COX-1 . These pathways are involved in the production of various substances that play a role in inflammation and other processes.
Pharmacokinetics
This compound is well absorbed following oral administration, with peak plasma concentrations reached within 1-2 hours . The elimination half-life ranges from 10-12 hours . If the urine is alkalinized, renal excretion of unchanged drug is prevented and the half-life of the drug increases .
Result of Action
The result of this compound’s action is the death of the microfilariae . This leads to the treatment of certain filarial diseases, including tropical pulmonary eosinophilia, loiasis, and lymphatic filariasis caused by infection with Wuchereria bancrofti, Brugia malayi, or Brugia timori .
Biochemical Analysis
Biochemical Properties
Diethylcarbamazine citrate interacts with various biomolecules in its role as an anthelmintic. It is believed to immobilize the worm’s muscles and alter its skin membranes, enhancing the host immune system’s ability to kill the worms . It also alters arachidonic acid metabolism in microfilariae, making them more susceptible to innate immune attack .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to exert its effect directly on the parasite and also achieve parasite killing by activating the host immune response . The drug reactions are likely the result of the inflammatory response of the immune system and the intensity of the reactions may be related to the intensity of the infection .
Molecular Mechanism
The mechanism of action of this compound involves sensitizing the microfilariae to phagocytosis . One study showed that diethylcarbamazine’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed after oral administration, with peak serum levels occurring in about 3 hours . The drug is distributed to all tissues and organs except fat . It is rapidly metabolized and is primarily excreted in the urine .
Dosage Effects in Animal Models
When used at recommended doses for heartworm prophylaxis in dogs, adverse effects are very uncommon for this compound . Some dogs develop diarrhea or vomiting while on the drug, which may necessitate discontinuation .
Metabolic Pathways
This compound was found to have effects on the arachidonic acid and cyclooxygenase metabolic pathways and COX-1 pathway of filaria . It has also been determined that inducible nitric oxide is essential for the rapid sequestration of microfilariae by this compound .
Transport and Distribution
This compound is widely distributed in tissues and is mainly excreted in the urine unchanged and as the metabolite, diethylcarbamazine N-oxide . Urinary excretion, and hence plasma half–life, is dependent on urinary pH .
Subcellular Localization
Given its wide distribution in tissues and its primary excretion in the urine, it can be inferred that the drug is able to cross cell membranes and distribute throughout the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylcarbamazine citrate is synthesized from 4-methylpiperazine. The synthesis involves the reaction of 4-methylpiperazine with diethylcarbamoyl chloride under controlled conditions to form diethylcarbamazine. This intermediate is then reacted with citric acid to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process includes the purification of the final product through crystallization and filtration to ensure high purity and compliance with pharmacopeial standards .
Chemical Reactions Analysis
Types of Reactions: Diethylcarbamazine citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its pharmacological properties.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Comparison with Similar Compounds
Ivermectin: Another anthelmintic agent used for treating onchocerciasis (river blindness) and other parasitic infections.
Albendazole: A broad-spectrum anthelmintic used for treating various parasitic worm infections.
Comparison:
Diethylcarbamazine Citrate vs. Ivermectin: While both compounds are effective against filarial infections, ivermectin is preferred for onchocerciasis due to its higher efficacy and safety profile.
This compound vs. Albendazole: this compound is more specific for filarial infections, whereas albendazole has a broader spectrum of activity against various parasitic worms.
This compound remains a unique and essential compound in the fight against filarial diseases, particularly in regions where these infections are prevalent. Its specific mechanism of action and targeted efficacy make it a valuable tool in global health initiatives.
Properties
IUPAC Name |
N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNKBEARDDELNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O.C6H8O7, C16H29N3O8 | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4953 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
90-89-1 (Parent) | |
| Record name | Diethylcarbamazine citrate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045555 | |
| Record name | Diethylcarbamazine citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylcarbamazine citrate is a crystalline solid, scored white tablets. Used against filariasis in man and animals. (EPA, 1998) | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4953 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
> 75% in water @ 20 °C, Freely sol in hot alcohol, Sparingly sol in cold alcohol, Practically insoluble in acetone, benzene, chloroform and ether | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The drug has two types of action on susceptible microfilariae. The first is to decrease the muscular activity and eventually immobilize the organisms; this may result from a hyerpolarizing effect of the piperazine moiety, and it causes dislocation of the parasites from their normal habitat in the host. The second action is to produce alterations in the microfilarial surface membranes, thereby rendering them more susceptible to destruction by host defense mechanisms. There is definite evidence that diethylcarbamazine kills adult worms of Loa loa and presumptive evidence that it kills adult Wuchereria bancrofti and Wuchereria malayi. However, it has little action against adult Onchocerca volvulus. The mechanism of the filaricidal action of diethylcarbamazine is unknown. /Diethylcarbamazine/, It is postulated that in naturally infected animals, diethylcarbamazine somehow promotes the combination of antigen and antibody on the surface of serotonin-rich platelets. Serotonin is released from damaged platelets, which dramatically increases vascular permeability and leads to shock. This generally but not always occurs in dogs with a high microfilaremia., Diethylcarbamazine causes rapid disappearance of microfilariae of Wuchereriia bancrofti, Wuchereria malayi, and Loa loa from the blood of man. The drug causes microfilariae of Onchlcerca volvulus to disappear from the skin but does not kill microfilariae in nodules that contain the adult (female) worms. It does not affect the microfilariae of Wuchereria bancrofti in a hydrocele, despite penetration into the fluid. | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder | |
CAS No. |
1642-54-2, 16354-46-4 | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4953 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylcarbamazine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1642-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylcarbamazine citrate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC152050 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylcarbamazine citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylcarbamazine dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS1Z389K8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
286 to 289 °F (EPA, 1998), 141-143 °C | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4953 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Diethylcarbamazine Citrate (DEC) against filarial parasites?
A1: While the exact mechanism remains unclear, DEC is believed to primarily target microfilariae (larval stage) of filarial parasites. Research suggests DEC may work by making the microfilariae more susceptible to the host's immune system, leading to their destruction. [, , , ]
Q2: Does DEC directly kill adult filarial worms?
A2: While primarily microfilaricidal, DEC has shown varying degrees of effectiveness against adult worms depending on the species, dosage, and duration of treatment. Studies suggest a possible direct action against adult worms, particularly at higher doses or with prolonged treatment. [, ]
Q3: What role does the host immune system play in DEC's efficacy?
A3: DEC appears to enhance the host's immune response against microfilariae, potentially by altering their surface properties and making them more recognizable and susceptible to immune attack. [, ]
Q4: What is the molecular formula and weight of DEC?
A4: The molecular formula of DEC is C10H21N3O•C6H8O7, and its molecular weight is 391.42 g/mol. [, , , , ]
Q5: What spectroscopic techniques are commonly used to characterize DEC?
A5: Several spectroscopic methods are used to analyze DEC, including ultraviolet-visible (UV-Vis) spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , , , , ]
Q6: Does DEC exhibit any catalytic properties?
A6: No catalytic properties have been reported for DEC. Its primary applications are pharmacological, primarily as an anti-parasitic agent.
Q7: Have computational methods been used to study DEC?
A7: Yes, computational chemistry, including Density Functional Theory (DFT), has been employed to investigate the structural dynamics and interactions of DEC. []
Q8: What formulation strategies have been explored to improve DEC delivery?
A8: Various approaches have been investigated to enhance DEC delivery and overcome limitations associated with conventional formulations. These include:
- Solid Lipid Nanoparticles (SLNs): SLNs have shown promise in targeting DEC to the lymphatics, potentially improving its efficacy against lymphatic filariasis. []
- Orodispersible Tablets (ODTs): ODTs offer improved patient compliance, especially for pediatric and geriatric populations who have difficulty swallowing conventional tablets. [, ]
- Colon-Specific Matrix Tablets: These formulations aim to deliver DEC specifically to the colon, potentially enhancing its local action against intestinal parasites. []
- Floating Elementary Osmotic Pump Tablets (FEOPTs): FEOPTs provide controlled drug release and enhance DEC's gastric residence time, potentially improving its absorption and bioavailability. []
Q9: Are there specific SHE regulations regarding the manufacturing and handling of DEC?
A9: Yes, as with all pharmaceuticals, DEC production and handling are subject to stringent safety, health, and environmental regulations. These regulations vary by region and are enforced by respective regulatory authorities.
Q10: How is DEC absorbed and distributed in the body?
A10: DEC is rapidly absorbed after oral administration, achieving peak blood concentrations within a few hours. It is widely distributed throughout the body, including the lymphatic system, where filarial parasites reside. [, , ]
Q11: How is DEC metabolized and excreted?
A11: DEC is primarily metabolized in the liver and excreted mainly in the urine, primarily as metabolites. [, , ]
Q12: What animal models are used to study DEC efficacy?
A12: Several animal models, including cats, rats, and guinea pigs, infected with various filarial species (e.g., Brugia malayi, Onchocerca lienalis) have been used to investigate DEC's efficacy. These models provide insights into the drug's mechanism of action, dosage optimization, and potential toxicity. [, , , ]
Q13: Has resistance to DEC been observed in filarial parasites?
A13: While not widespread, some evidence suggests potential emerging resistance to DEC in certain filarial parasite populations. Monitoring for resistance is crucial for effective filariasis control programs. []
Q14: What are the common side effects associated with DEC treatment?
A14: DEC is generally well-tolerated, but side effects can occur, particularly during the initial days of treatment. Common side effects include headache, fever, dizziness, and gastrointestinal disturbances. These are often transient and subside as treatment continues.
Q15: What strategies are being explored to improve DEC delivery to lymphatic tissues?
A15: Researchers are investigating nanoparticle-based drug delivery systems, such as SLNs, to specifically target DEC to the lymphatic system. This targeted approach aims to enhance drug efficacy while minimizing potential side effects. []
Q16: Are there specific biomarkers to monitor DEC treatment response?
A16: Monitoring DEC treatment response primarily involves assessing microfilarial load in the blood or skin snips and detecting circulating filarial antigens. These markers provide insights into treatment efficacy and guide treatment decisions. []
Q17: What analytical techniques are used to quantify DEC in biological samples?
A17: High-performance liquid chromatography (HPLC) is widely employed for sensitive and specific quantification of DEC in biological samples like blood and urine. [, , , , , , ]
Q18: Are there spectrophotometric methods for DEC analysis?
A18: Yes, several spectrophotometric methods utilizing charge-transfer complex formation with various reagents have been developed for DEC analysis. These methods offer simplicity and cost-effectiveness for routine analysis. [, , , , , , ]
Q19: What parameters are essential for validating analytical methods for DEC?
A19: Analytical methods for DEC require rigorous validation, ensuring accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and stability. These parameters are crucial for reliable and reproducible results. [, ]
Q20: What quality control measures are employed in DEC manufacturing?
A20: Stringent quality control measures are implemented throughout the manufacturing process of DEC, adhering to good manufacturing practices (GMP) to ensure the drug's identity, purity, potency, and safety. []
Q21: Can DEC induce an immune response in the host?
A21: While primarily targeting parasites, DEC can modulate the host's immune response. Research suggests it may stimulate certain immune cells, contributing to its anti-parasitic effects. [, , ]
Q22: Does DEC interact with drug transporters?
A22: Limited information is available on specific drug-transporter interactions with DEC. Further research is needed to fully understand the impact of such interactions on its pharmacokinetics.
Q23: Can DEC induce or inhibit drug-metabolizing enzymes?
A23: Specific information regarding DEC's effects on drug-metabolizing enzymes is limited. Further investigation is needed to assess potential drug interactions related to enzyme induction or inhibition.
Q24: Are there alternative drugs for treating filarial infections?
A24: Yes, alternative anti-filarial drugs are available, including ivermectin and albendazole. The choice of drug depends on the specific filarial species, infection severity, and patient factors. [, ]
Q25: Are there specific guidelines for the disposal of unused DEC?
A25: Safe disposal guidelines for unused DEC and its formulations should be followed. These guidelines may vary by region and are essential to minimize environmental contamination.
Q26: What research resources are available for studying filarial infections and DEC?
A26: Numerous research resources, including databases, journals, and organizations dedicated to neglected tropical diseases, provide valuable information for studying filarial infections and DEC.
Q27: When was DEC first introduced as an anti-filarial drug?
A27: DEC was introduced as an anti-filarial drug in the mid-20th century and has played a significant role in controlling lymphatic filariasis in many endemic regions.
Q28: Are there any other potential applications of DEC beyond its anti-filarial activity?
A28: Besides its anti-filarial use, DEC has shown potential anti-inflammatory and immunomodulatory effects in experimental settings. Further research is needed to explore these properties for other therapeutic applications. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


